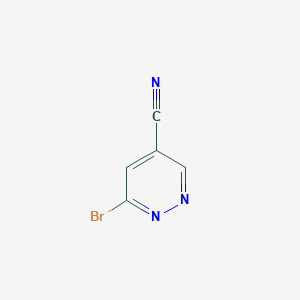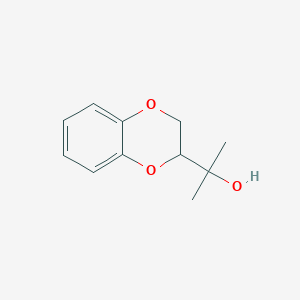
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluoropropan-2-yl)pyridine-2-carboxylic acid (6-FPPCA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, which is composed of a six-membered ring containing two nitrogen atoms and two oxygen atoms, as well as a fluoropropyl group. 6-FPPCA is a highly versatile compound, as it can be used in a variety of synthetic reactions, as well as for biological studies.
Applications De Recherche Scientifique
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of synthetic reactions, as well as for biological studies. It is often used as a starting material in the synthesis of other compounds, such as pyridines, pyridine-2-carboxamides, and pyridine-2-carboxylic acid derivatives. 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has also been used in the synthesis of a variety of other compounds, such as quinolines, imidazoles, and pyrazoles. In addition, it has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to bind to the active site of certain enzymes, such as cytochrome P450s, and inhibit their activity. It is also believed to interact with certain proteins, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has been shown to possess a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it can inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to bind to the active site of certain enzymes, such as cytochrome P450s, and inhibit their activity. In vivo studies have demonstrated that 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid can reduce inflammation, reduce oxidative stress, and modulate the activity of certain proteins, such as G-protein coupled receptors.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is its versatility, as it can be used in a variety of synthetic reactions, as well as for biological studies. In addition, its relatively low cost makes it an attractive option for researchers. However, there are some limitations to using 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light, heat, and oxygen. In addition, it is toxic in high concentrations and can cause skin and eye irritation.
Orientations Futures
The future of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is promising, as it has a wide range of applications in the scientific research field. Researchers are continuing to explore its potential in the synthesis of other compounds, such as pyridines, pyridine-2-carboxamides, and pyridine-2-carboxylic acid derivatives. In addition, its potential as an inhibitor of certain enzymes, such as COX-2 and LOX, is being explored. Furthermore, its ability to modulate the activity of certain proteins, such as G-protein coupled receptors, is being investigated. Finally, its potential as an anti-inflammatory agent and antioxidant is also being explored.
Méthodes De Synthèse
The synthesis of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid was first reported in 1967 by Szwarc and coworkers, who used a three-step procedure. The first step involved reacting pyridine-2-carboxylic acid with 2-fluoropropan-2-ol in the presence of a catalyst to form the intermediate 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid chloride. The second step involved hydrolysis of the intermediate to form the desired 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid. The third step involved the purification of the 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid by recrystallization. This method is still used today and has been improved to increase the yield of the reaction.
Propriétés
IUPAC Name |
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)7-5-3-4-6(11-7)8(12)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKAWRBHXUFVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoropropan-2-yl)pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)




![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)



